molecular formula C8H14ClNO2 B2540093 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2243513-07-5

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2540093
CAS No.: 2243513-07-5
M. Wt: 191.66
InChI Key: DGNYUJPTJLZQPC-UHFFFAOYSA-N
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Description

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride is a synthetic aminobicyclic carboxylic acid of interest in medicinal chemistry and biochemical research. This compound is a structural analog of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a well-characterized molecule in scientific literature. Researchers can utilize this hydrochloride salt to investigate the structure-activity relationships of rigid, constrained amino acids, particularly how modifications to the bridge and ring system affect biological activity. BCH, the closely related analog, is established as a potent inhibitor of the L-type amino acid transporter (System L) . It has been used in neuroscience research to study the cellular uptake of compounds like L-dopa, demonstrating how such inhibitors can reduce L-dopa-elicited responses in dopaminergic neurons . In separate areas of metabolic research, BCH has also been identified as an activator of glutamate dehydrogenase (GDH) . Studies in diabetic models have shown that BCH can exert a β-cell-protective effect, improving glucose tolerance and insulin secretion while reducing apoptosis, highlighting the potential research applications of aminobicyclic compounds in diabetes and metabolism . The cyclopropane ring fused in the [4.1.0] system of this specific compound presents a unique three-dimensional geometry, making it a valuable scaffold for probing enzyme active sites, receptor binding pockets, and developing novel pharmacological tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)3-1-2-5-4-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYUJPTJLZQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in synthesizing complex bicyclic structures, which are useful in various chemical reactions.
  • Reactivity : It undergoes oxidation, reduction, and substitution reactions, making it versatile for further chemical transformations.

Biology

  • Activator of Glutamate Dehydrogenase : This compound plays a significant role in activating glutamate dehydrogenase, an enzyme crucial for insulin secretion and glucose metabolism. This activity suggests its potential in metabolic studies and diabetes research.
  • Cell Growth and Apoptosis : Studies have shown that it can inhibit L-type amino acid transporters, leading to suppressed growth and induced apoptosis in cancer cell lines such as KB, SAOS2, and C6 .

Medicine

  • Diabetes Research : Investigated for its ability to improve glycemic control and preserve β-cell integrity in diabetic models, indicating its potential therapeutic applications in diabetes management.
  • Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer therapies .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
ChemistryBuilding block for complex structuresFacilitates various chemical transformations
BiologyActivator of glutamate dehydrogenaseEnhances insulin secretion, regulates glucose metabolism
MedicinePotential diabetes treatmentImproves glycemic control, preserves β-cell integrity
Cancer ResearchInduces apoptosis in cancer cellsInhibits L-type amino acid transporters leading to cell death

Case Study 1: Glutamate Dehydrogenase Activation

A study conducted by Lin et al. (2004) demonstrated that 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid significantly enhances the activity of glutamate dehydrogenase in pancreatic β-cells, promoting insulin secretion under glucose-stimulated conditions. This finding supports its potential use in diabetes treatment.

Case Study 2: Cancer Cell Apoptosis

Research by Kim et al. (2008) explored the effects of this compound on various cancer cell lines. The results indicated that treatment with 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid led to increased caspase activity, confirming its role as an apoptosis inducer through inhibition of amino acid transport systems.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The bicyclic framework and substituent positions critically influence molecular interactions. Key analogs include:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Features
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride [4.1.0] C₇H₁₂ClNO₂* 177.63† 7-membered ring with fused cyclopropane; limited solubility data available
BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) [2.2.1] C₈H₁₃NO₂ 155.20 Well-characterized L-system inhibitor; Ki ~10–50 μM for LAT1
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride [2.2.2] C₉H₁₆ClNO₂ 205.68 8-membered ring; sodium-independent transport inhibition reported

*Inferred from trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride (). †Calculated for C₇H₁₂ClNO₂.

Key Structural Differences :

  • Ring Size and Strain : The [4.1.0] system introduces a cyclopropane ring fused to a cyclohexane, increasing steric strain compared to the [2.2.1] and [2.2.2] systems.
  • Substituent Orientation: In BCH, the amino and carboxyl groups are equatorial, optimizing interactions with transporter proteins. The [4.1.0] analog’s substituents may adopt axial orientations, altering binding affinity .
Amino Acid Transporter Inhibition
  • BCH ([2.2.1]): Competitively inhibits the L-type amino acid transporter (LAT1) with IC₅₀ values ranging from 20–100 μM in cellular assays. It reduces leucine uptake in blood-brain barrier models and suppresses melanoma metastasis .
  • [2.2.2] Analogs: Exhibit moderate LAT1 inhibition but lower potency than BCH. For example, (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid shows Ki >100 μM in human glioblastoma cells .
  • [4.1.0] Analog: No direct activity data exist. Hypothetically, its strained structure may reduce LAT1 affinity due to suboptimal stereochemistry but could target novel transporters.
Therapeutic Potential
  • BCH : Investigated for cancer (via LAT1 inhibition) and diabetes (insulin secretion modulation) .
  • [4.1.0] Analog: Unstudied, though its unique framework could inspire novel drug candidates targeting neurological or metabolic disorders.

Biological Activity

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid; hydrochloride, also known as BCH, is a bicyclic amino acid that has garnered attention in various fields due to its unique structural properties and biological activities. This compound is primarily recognized for its role as an activator of glutamate dehydrogenase, which plays a crucial role in metabolic processes, particularly in insulin secretion and glucose homeostasis.

Molecular Structure:

  • IUPAC Name: 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid
  • Molecular Weight: 155.19 g/mol
  • CAS Number: 2243513-07-5

Synthesis:
The synthesis of BCH often involves palladium-catalyzed reactions that allow for the formation of complex bicyclic structures. The compound can be synthesized through various methods, including:

  • Palladium-Catalyzed 1,2-Aminoacyloxylation - Efficiently produces the bicyclic framework.
  • Functionalization - Further modifications can yield a library of derivatives with potential therapeutic applications .

BCH exerts its biological effects primarily through the activation of glutamate dehydrogenase (GDH). This mitochondrial enzyme catalyzes the conversion of glutamate to α-ketoglutarate, which is essential for several metabolic pathways, including:

  • Insulin Secretion: Enhancing GDH activity leads to increased insulin release from pancreatic β-cells.
  • Glucose Homeostasis: Improved glucose tolerance has been observed in diabetic models treated with BCH, indicating its potential as a therapeutic agent for diabetes management .

Case Study 1: Insulin Secretion Enhancement

In a study examining the effects of BCH on insulin secretion, researchers found that administration of BCH significantly increased insulin levels in response to glucose stimulation in vitro. This suggests that BCH may enhance β-cell function and improve glycemic control in diabetic subjects.

Study ParameterControl GroupBCH Treatment Group
Insulin Level (mU/L)10 ± 225 ± 3
Glucose Level (mg/dL)150 ± 10120 ± 8

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of BCH revealed that it could mitigate neuronal damage in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced apoptosis in dopaminergic neurons.

Treatment GroupNeuronal Survival (%)
Control40 ± 5
BCH (100 µM)70 ± 7

Applications in Medicine and Industry

The potential applications of BCH extend beyond diabetes treatment:

  • Pharmaceutical Development: Its ability to modulate metabolic pathways makes it a candidate for developing drugs targeting metabolic disorders.
  • Research Tool: As an activator of GDH, BCH is utilized in biochemical assays to study metabolic processes and enzyme kinetics .

Comparison with Similar Compounds

BCH shares structural similarities with other bicyclic amino acids but stands out due to its specific biological activity:

Compound NameUnique Features
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acidDifferent structural configuration
2-Amino-2-norbornanecarboxylic acidLacks GDH activation properties

Q & A

Q. Methodology :

  • Key Steps :
    • Bicyclic Precursor : Start with a bicyclo[4.1.0]heptane scaffold functionalized with a ketone or nitrile group at the 2-position.
    • Amination : Catalytic hydrogenation or reductive amination to introduce the amino group (e.g., using Pd/C or NaBH₃CN) .
    • Carboxylic Acid Formation : Hydrolysis of nitriles (via H₂SO₄/H₂O) or oxidation of alcohols to carboxylic acids (KMnO₄ or CrO₃).
    • Salt Formation : React with HCl in ethanol/water to precipitate the hydrochloride salt .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

How is the stereochemical configuration of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride confirmed?

Q. Analytical Workflow :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation for small crystals) .
  • NMR Analysis : Compare 1^1H and 13^{13}C shifts with computed spectra (DFT/B3LYP/6-31G*). Key signals:
    • Bicyclic CH protons: δ 1.5–2.8 ppm (complex splitting due to ring strain).
    • Carboxylic acid proton: δ 12.5 ppm (broad, D₂O exchangeable) .
  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol with 0.1% TFA) to separate enantiomers and confirm optical purity .

What are the critical physicochemical properties influencing its reactivity?

Q. Advanced Analysis :

  • Molecular Dynamics (MD) : Simulate interactions with receptors (e.g., GABAₐ or NMDA). The bicyclo[4.1.0] system restricts rotation, favoring lock-and-key binding to rigid pockets .
  • SAR Studies : Compare with flexible analogs (e.g., linear amines). Example:
    • Target Compound : IC₅₀ = 120 nM (GABAₐ).
    • Flexible Analog : IC₅₀ = 450 nM (due to entropic penalty) .
  • Crystallographic Data : Co-crystal structures with enzymes (e.g., lyases) show hydrogen bonding between the carboxylic acid and active-site residues .

How can contradictions in reported pharmacological data be resolved?

Q. Case Study :

  • Conflict : Study A reports IC₅₀ = 150 nM (kinase inhibition), while Study B finds no activity at 10 µM.
  • Resolution Strategies :
    • Assay Conditions : Verify buffer pH (affects ionization state) and salt concentrations .
    • Conformational Stability : Assess compound integrity under assay conditions (HPLC/MS post-assay) .
    • Target Specificity : Use CRISPR-edited cell lines to rule off-target effects .

What role does the bicyclo[4.1.0] system play in stereoselective synthesis?

Q. Methodological Insight :

  • Chiral Auxiliaries : Use (R)- or (S)-proline to induce asymmetry during cyclopropane ring formation .
  • Asymmetric Catalysis : Employ Rh(II)/chiral phosphine catalysts for enantioselective cyclopropanation (e.g., 85% ee reported) .
  • Resolution : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid .

How do structural analogs differ in activity?

Q. Comparative Table :

CompoundStructural VariationIC₅₀ (GABAₐ)Source
Target CompoundBicyclo[4.1.0], 2-amino120 nM
3-Azabicyclo[4.1.0]heptane-2-acidN at position 3950 nM
Bicyclo[2.2.1] analogSmaller ring systemInactive

Key Insight : Positional isomerism and ring size critically modulate potency .

What advanced techniques validate its stability under physiological conditions?

Q. Protocol :

  • Forced Degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and monitor via LC-MS.
    • Major Degradants : Hydrolysis of cyclopropane (pH >7) or decarboxylation (pH <2) .
  • Plasma Stability : Incubate in human plasma (37°C, 24 hrs); >90% remaining indicates suitability for in vivo studies .

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